Cas no 1806562-95-7 (Ethyl 3-(3-bromo-2-oxopropyl)-5-(hydroxymethyl)benzoate)
Ethyl 3-(3-bromo-2-oxopropyl)-5-(hydroxymethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(3-bromo-2-oxopropyl)-5-(hydroxymethyl)benzoate
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- Inchi: 1S/C13H15BrO4/c1-2-18-13(17)11-4-9(6-12(16)7-14)3-10(5-11)8-15/h3-5,15H,2,6-8H2,1H3
- InChI Key: CDDNHAOAQRGUEU-UHFFFAOYSA-N
- SMILES: BrCC(CC1C=C(C(=O)OCC)C=C(CO)C=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 293
- XLogP3: 1.7
- Topological Polar Surface Area: 63.6
Ethyl 3-(3-bromo-2-oxopropyl)-5-(hydroxymethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015007545-1g |
Ethyl 3-(3-bromo-2-oxopropyl)-5-(hydroxymethyl)benzoate |
1806562-95-7 | 97% | 1g |
1,564.50 USD | 2021-06-21 |
Ethyl 3-(3-bromo-2-oxopropyl)-5-(hydroxymethyl)benzoate Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on Ethyl 3-(3-bromo-2-oxopropyl)-5-(hydroxymethyl)benzoate
Ethyl 3-(3-bromo-2-oxopropyl)-5-(hydroxymethyl)benzoate
Ethyl 3-(3-bromo-2-oxopropyl)-5-(hydroxymethyl)benzoate (CAS No. 1806562-95-7) is a complex organic compound with a unique structure that has garnered attention in various fields of chemistry and materials science. This compound is characterized by its benzoate backbone, which serves as a versatile platform for functionalization. The presence of a hydroxymethyl group at the 5-position and a 3-bromo-2-oxopropyl substituent at the 3-position introduces significant chemical diversity, making it a valuable molecule for research and industrial applications.
The synthesis of Ethyl 3-(3-bromo-2-oxopropyl)-5-(hydroxymethyl)benzoate involves a series of carefully designed organic reactions. Recent studies have focused on optimizing the synthesis pathways to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality. The compound's structure allows for further modifications, such as substitution or addition reactions, enabling the creation of derivatives with tailored properties.
One of the most promising applications of Ethyl 3-(3-bromo-2-oxopropyl)-5-(hydroxymethyl)benzoate lies in its potential as a precursor for advanced materials. Its benzoate backbone is known to exhibit excellent thermal stability and mechanical properties, making it suitable for use in high-performance polymers. Additionally, the hydroxymethyl group provides opportunities for hydrogen bonding, which can be exploited to design materials with enhanced adhesion or water resistance.
Recent research has also highlighted the compound's role in drug delivery systems. The bromo group and oxo functionalities can serve as reactive sites for conjugation with bioactive molecules, enabling the development of targeted drug delivery vehicles. Furthermore, the compound's ability to form stable complexes with metal ions has opened avenues for its use in catalysis and sensing applications.
In terms of spectroscopic analysis, Ethyl 3-(3-bromo-2-oxopropyl)-5-(hydroxymethyl)benzoate exhibits distinct absorption bands in the UV-vis spectrum due to its aromatic system. This property makes it a candidate for use in optical materials, such as organic light-emitting diodes (OLEDs). Researchers have also investigated its fluorescence behavior under different conditions, revealing potential applications in bioimaging and security printing.
The environmental impact of Ethyl 3-(3-bromo-2-oxopropyl)-5-(hydroxymethyl)benzoate has been another area of interest. Studies have shown that the compound undergoes efficient biodegradation under aerobic conditions, reducing its ecological footprint. This attribute is particularly important for industries seeking sustainable alternatives in material design.
In conclusion, Ethyl 3-(3-bromo-2-oxopropyl)-5-(hydroxymethyl)benzoate (CAS No. 1806562-95-7) is a multifaceted compound with a wide range of potential applications. Its unique structure, combined with recent advancements in synthesis and characterization techniques, positions it as a key player in modern materials science and pharmaceutical research. As ongoing studies continue to uncover new properties and uses, this compound is poised to make significant contributions to various industries in the coming years.
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